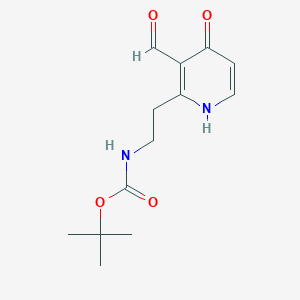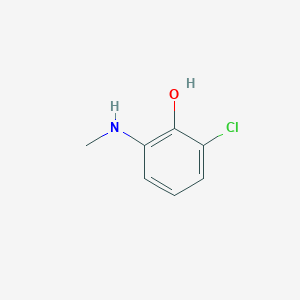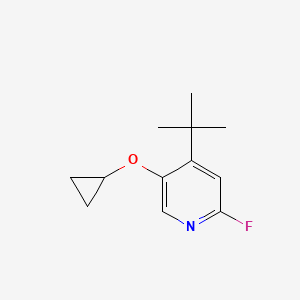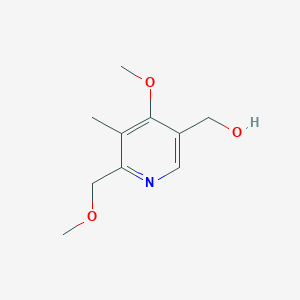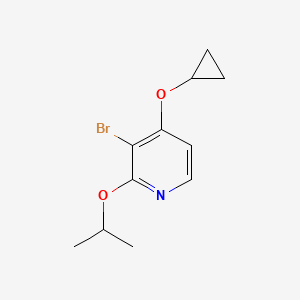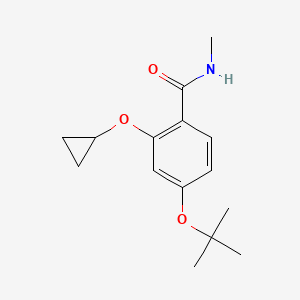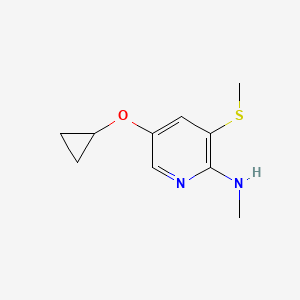
5-Cyclopropoxy-N-methyl-3-(methylthio)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-2-amine core structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-Methyl-5-(methylsulfanyl)pyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
5-Cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine: Similar structure but lacks the N-methyl group.
Uniqueness
5-Cyclopropoxy-N-methyl-3-(methylsulfanyl)pyridin-2-amine is unique due to the presence of both the cyclopropoxy and N-methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and binding affinity in various chemical and biological contexts.
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
5-cyclopropyloxy-N-methyl-3-methylsulfanylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2OS/c1-11-10-9(14-2)5-8(6-12-10)13-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChIキー |
XTNDFVQSINKVQS-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=N1)OC2CC2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


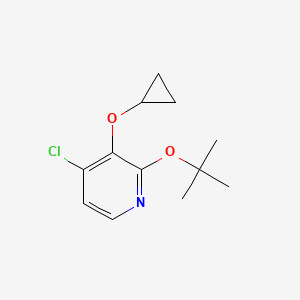
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
